Tranylcypromine hydrochloride is a synthetic compound classified as a monoamine oxidase inhibitor (MAOI). Tranylcypromine hydrochloride plays a significant role in scientific research, particularly in studies related to neurochemistry, pharmacology, and cell biology. [, , ]
Synthesis Analysis
Several synthetic routes for Tranylcypromine hydrochloride have been explored. One method involves the reaction of β-phenylpropionaldehyde with cyclopropylamine, followed by conversion to the hydrochloride salt. []
Molecular Structure Analysis
Tranylcypromine hydrochloride, as an MAOI, primarily interacts with monoamine oxidase enzymes, forming a stable complex that inhibits their activity. This irreversible inhibition prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. [, , ]
Mechanism of Action
Tranylcypromine hydrochloride exerts its effects by irreversibly inhibiting both MAO-A and MAO-B enzymes. This inhibition leads to increased concentrations of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission. [, , ]
Physical and Chemical Properties Analysis
Tranylcypromine hydrochloride is a white, crystalline powder that is soluble in water. Its chemical formula is C9H11N•HCl, and it has a molecular weight of 185.69 g/mol. [, ]
Neuroinflammation Research
Tranylcypromine hydrochloride has demonstrated potential in modulating neuroinflammatory responses. In vitro and in vivo studies suggest its ability to regulate proinflammatory cytokine levels, potentially through interactions with microglial cells and pathways like TLR4/ERK/STAT3 signaling. []
Osteoclastogenesis Research
Research indicates that Tranylcypromine hydrochloride may influence osteoclastogenesis, the process of bone resorption. Studies suggest its potential to inhibit osteoclast formation and activity, possibly through mechanisms involving protein kinase B (AKT) and the NFATc1-c-fos pathway. This area holds promise for understanding bone loss diseases. []
Neurotoxicity Research
Investigations using human-induced pluripotent stem cell-derived cerebral organoids have explored the potential neurotoxic effects of Tranylcypromine hydrochloride. Findings suggest possible impacts on cell proliferation, apoptosis, and the expression of histone demethylation-related genes. This research highlights the importance of understanding the drug's effects on human brain models. []
Related Compounds
Demethylchlordimeform
Compound Description: Demethylchlordimeform (DCDM) is an octopaminergic drug. When injected into blowflies ( Phormia regina), DCDM enhances proboscis extension responses to water and sucrose solutions, leading to increased drinking and hyperphagia. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, DCDM is considered related due to its shared involvement in the modulation of feeding behavior in insects, specifically through its action on octopaminergic receptors. [] This research highlights potential connections between octopamine pathways and feeding behaviors, which could be relevant to understanding Tranylcypromine hydrochloride's influence on monoamine neurotransmitters.
DL-Octopamine
Compound Description: DL-Octopamine is a neurotransmitter and hormone found in invertebrates, acting as an analogue of norepinephrine in mammals. In blowflies, DL-Octopamine enhances tarsal responsiveness to food stimuli and induces hyperphagia, suggesting a role in modulating feeding behavior. []
Relevance: Although not structurally similar to Tranylcypromine hydrochloride, DL-Octopamine's role in insect feeding behavior and its interaction with octopaminergic receptors relates to the broader research on monoamine neurotransmitters and their influence on behavior. [] This connection arises from Tranylcypromine hydrochloride's function as a monoamine oxidase inhibitor, affecting the levels of neurotransmitters like norepinephrine in the brain.
Clonidine
Compound Description: Clonidine is an antihypertensive medication known to stimulate octopaminergic receptors in insects. Similar to DCDM and DL-Octopamine, Clonidine enhances tarsal responsiveness and induces hyperphagia in blowflies, suggesting its role in modulating feeding behavior through octopaminergic pathways. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, Clonidine's ability to stimulate octopaminergic receptors in insects and influence feeding behavior provides a comparative context for understanding the effects of Tranylcypromine hydrochloride on monoamine systems. [] Although the specific receptors and mechanisms differ, both compounds highlight the importance of monoamine signaling in regulating behavior.
Pargyline
Compound Description: Pargyline is a monoamine oxidase inhibitor (MAOI), classified as a non-hydrazine, irreversible and non-selective MAOI. It is used as an antihypertensive medication and has been investigated for its antidepressant effects. In blowflies, Pargyline enhances tarsal responsiveness and induces hyperphagia, suggesting a role in modulating feeding behavior, possibly via its influence on octopaminergic pathways. []
Relevance: Pargyline's classification as a monoamine oxidase inhibitor directly relates it to Tranylcypromine hydrochloride, which shares the same mechanism of action. [] Both compounds inhibit the enzyme monoamine oxidase, preventing the breakdown of neurotransmitters like norepinephrine, serotonin, and dopamine. This shared mechanism of action suggests potential overlaps in their pharmacological effects, including their influence on mood, behavior, and potentially feeding behavior.
Yohimbine
Compound Description: Yohimbine is an alpha-2 adrenergic receptor antagonist. In insects, it acts as an antagonist of a specific class of octopaminergic receptors. In blowflies, Yohimbine prevents the hyperphagia induced by DCDM, DL-Octopamine, Clonidine, and Pargyline, suggesting that its blocking action on octopaminergic receptors interferes with the feeding behavior modulation caused by these drugs. []
Relevance: While Yohimbine is not structurally similar to Tranylcypromine hydrochloride, its ability to counteract the hyperphagia induced by octopaminergic drugs in insects provides a contrasting perspective on the modulation of feeding behavior. [] This contrast highlights the complexity of neurotransmitter systems and their interactions in regulating behavior. Understanding these interactions might be relevant for comprehending potential side effects or interactions of Tranylcypromine hydrochloride, as it also affects monoamine levels in the brain.
Amitriptyline Hydrochloride
Compound Description: Amitriptyline hydrochloride is a tricyclic antidepressant (TCA). It acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic concentrations of both neurotransmitters. Studies have explored its efficacy in treating depression, both as a standalone treatment and in combination with Tranylcypromine hydrochloride. [, , ]
Relevance: Amitriptyline hydrochloride is pharmacologically related to Tranylcypromine hydrochloride due to their shared use as antidepressants. [, , ] While their mechanisms of action differ – Tranylcypromine hydrochloride inhibits monoamine oxidase, while Amitriptyline hydrochloride inhibits reuptake – both drugs ultimately increase the availability of monoamine neurotransmitters in the brain. This shared therapeutic target links the two compounds and raises questions about their potential synergistic effects or adverse reactions when used in combination.
Imipramine Hydrochloride
Compound Description: Imipramine hydrochloride is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was one of the first TCAs developed and has served as a model compound for understanding the effects of this class of antidepressants. Research suggests that, similar to Tranylcypromine hydrochloride, Imipramine hydrochloride's antidepressant effects might involve serotonergic mechanisms. []
Relevance: Imipramine hydrochloride, as a tricyclic antidepressant, shares a therapeutic category with Tranylcypromine hydrochloride, despite their different mechanisms of action. [] Both drugs target monoamine neurotransmitter systems, albeit through distinct pathways. This shared therapeutic focus highlights the interconnectedness of monoamine systems in mood regulation and underscores the potential for both drugs to impact similar brain regions or pathways, albeit with potentially different side effect profiles.
Parachlorophenylalanine (PCPA)
Compound Description: Parachlorophenylalanine (PCPA) is an irreversible inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. PCPA administration leads to a depletion of serotonin levels in the brain. Studies have shown that PCPA can reverse the antidepressant effects of both Imipramine hydrochloride and Tranylcypromine hydrochloride in depressed patients. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, PCPA's ability to reverse the antidepressant effects of both Tranylcypromine hydrochloride and Imipramine hydrochloride suggests a shared reliance on serotonergic mechanisms for their therapeutic action. [] This research highlights the critical role of serotonin in mediating the antidepressant effects of these drugs, even though they achieve this effect through different pharmacological mechanisms.
Compound Description: Compound 11 represents a series of four diastereomers (11a-d) designed as Lysine-Specific Demethylase 1 (LSD1) inhibitors. Among them, isomers 11b and 11d exhibited the most potent LSD1 inhibitory activity and showed lower activity against monoamine oxidase A (MAO-A) and negligible activity against MAO-B. []
Relevance: The structural similarity of Compound 11, specifically isomers 11b and 11d, to Tranylcypromine hydrochloride is notable because both compounds exhibit inhibitory effects on monoamine oxidases, particularly MAO-A. [] This structural and functional relationship suggests that modifications to the Tranylcypromine hydrochloride scaffold could be explored to develop novel and potentially more selective MAO inhibitors or LSD1 inhibitors with improved pharmacological profiles.
Compound Description: 2-BFI is an imidazoline ligand known to bind to I2-type binding sites in the brain, influencing monoamine turnover and release. While it demonstrates affinity for both MAO-A and MAO-B, its binding characteristics differ between the two enzymes. []
Relevance: Although not structurally identical to Tranylcypromine hydrochloride, 2-BFI's interaction with monoamine oxidases, particularly its ability to bind to both MAO-A and MAO-B, makes it a relevant compound for comparison. [] This shared target engagement, despite structural differences, highlights the complexity of drug-enzyme interactions and suggests that subtle structural modifications can significantly impact binding affinity and selectivity within the family of monoamine oxidases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(1S,2R)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1S,2R)-enantiomer of tranylcypromine. It is a conjugate base of a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders (From AMA Drug Evaluations Annual, 1994, p311). Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring. An irreversible monoamine oxidase inhibitor that is used as an antidepressant (INN tranylcypromine). Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. Tranylcypromine is an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. (1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
(1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders (From AMA Drug Evaluations Annual, 1994, p311). Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring. An irreversible monoamine oxidase inhibitor that is used as an antidepressant (INN tranylcypromine). Tranylcypromine is a Monoamine Oxidase Inhibitor. The mechanism of action of tranylcypromine is as a Monoamine Oxidase Inhibitor. Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. Tranylcypromine is an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311) See also: Tranylcypromine Sulfate (has salt form).